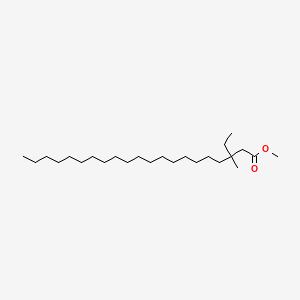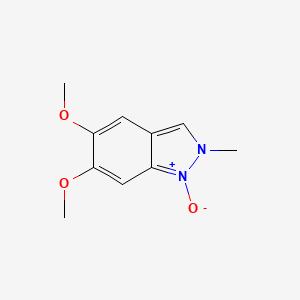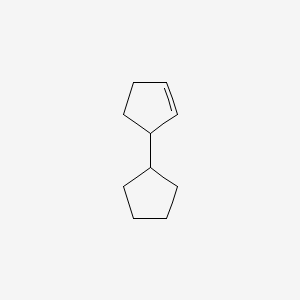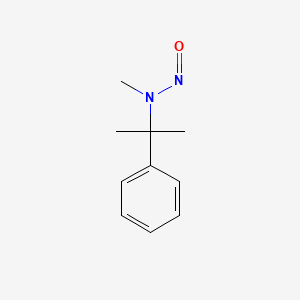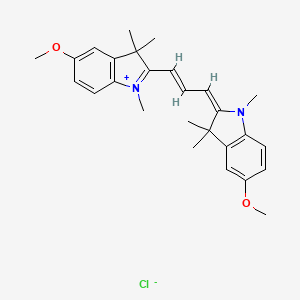![molecular formula C26H24N2O B13794222 N,N'-[Oxybis(methylene)]bis[N-phenylaniline] CAS No. 57468-27-6](/img/structure/B13794222.png)
N,N'-[Oxybis(methylene)]bis[N-phenylaniline]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N’-[Oxybis(methylene)]bis[N-phenylaniline]: is an organic compound with the molecular formula C₂₆H₂₄N₂O. It is characterized by the presence of two phenylamine groups connected via an oxybis(methylene) bridge. This compound is known for its aromatic structure and the presence of tertiary amine groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-[Oxybis(methylene)]bis[N-phenylaniline] typically involves the reaction of N-phenylaniline with formaldehyde in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then undergoes further reaction to form the final product. The reaction conditions often include:
Temperature: Moderate temperatures around 60-80°C.
Catalyst: Acidic catalysts such as hydrochloric acid or sulfuric acid.
Solvent: Common solvents include ethanol or methanol.
Industrial Production Methods: In industrial settings, the production of N,N’-[Oxybis(methylene)]bis[N-phenylaniline] follows similar synthetic routes but on a larger scale. The process involves:
Reactors: Large-scale reactors with precise temperature and pressure control.
Purification: Techniques such as recrystallization or distillation to purify the final product.
Quality Control: Rigorous quality control measures to ensure the purity and consistency of the compound.
Análisis De Reacciones Químicas
Types of Reactions: N,N’-[Oxybis(methylene)]bis[N-phenylaniline] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like nitric acid for nitration or bromine for bromination.
Major Products:
Oxidation Products: Quinone derivatives.
Reduction Products: Amine derivatives.
Substitution Products: Nitro or halogenated derivatives.
Aplicaciones Científicas De Investigación
N,N’-[Oxybis(methylene)]bis[N-phenylaniline] has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of N,N’-[Oxybis(methylene)]bis[N-phenylaniline] involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include:
Enzyme Inhibition: Inhibiting the activity of specific enzymes.
Receptor Binding: Binding to receptors and altering their signaling pathways.
Comparación Con Compuestos Similares
N,N’-[Oxybis(methylene)]bis[N-phenylaniline] can be compared with other similar compounds, such as:
N,N’-[Methylenebis(phenylamine)]: Similar structure but lacks the oxybis(methylene) bridge.
N,N’-[Ethylenebis(phenylamine)]: Contains an ethylene bridge instead of oxybis(methylene).
Uniqueness:
Structural Features: The presence of the oxybis(methylene) bridge provides unique chemical properties and reactivity.
Applications: Its specific structure makes it suitable for unique applications in various fields.
Propiedades
Número CAS |
57468-27-6 |
|---|---|
Fórmula molecular |
C26H24N2O |
Peso molecular |
380.5 g/mol |
Nombre IUPAC |
N-phenyl-N-[(N-phenylanilino)methoxymethyl]aniline |
InChI |
InChI=1S/C26H24N2O/c1-5-13-23(14-6-1)27(24-15-7-2-8-16-24)21-29-22-28(25-17-9-3-10-18-25)26-19-11-4-12-20-26/h1-20H,21-22H2 |
Clave InChI |
APRDGZRISPKKRL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)N(COCN(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,1,3-Trimethyl-2-[(1E,3Z)-3-phenyl-5-(1,1,3-trimethyl-1,3-dihydro-2H-benzo[E]indol-2-ylidene)-1,3-pentadienyl]-1H-benzo[E]indolium iodide](/img/structure/B13794145.png)
